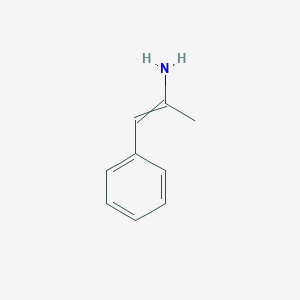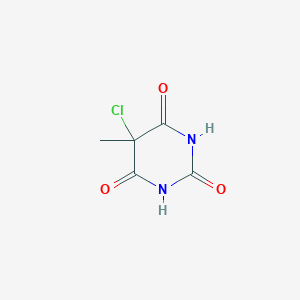
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro-5-methyl- is a derivative of pyrimidinetrione, a class of compounds known for their diverse applications in medicinal chemistry and materials science. This compound features a pyrimidine ring with three keto groups and substitutions at the 5-position with a chlorine and a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro-5-methyl- typically involves the chlorination and methylation of pyrimidinetrione. Common synthetic routes may include:
Chlorination: Using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Methylation: Employing methyl iodide or dimethyl sulfate under basic conditions to add the methyl group.
Industrial Production Methods
Industrial production methods would likely involve large-scale chlorination and methylation processes, optimized for yield and purity. These methods would be designed to minimize by-products and ensure the efficient use of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro-5-methyl- can undergo various chemical reactions, including:
Oxidation: Potentially forming more oxidized derivatives.
Reduction: Reducing agents could convert the keto groups to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted pyrimidinetrione derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly for its potential biological activity.
Industry: Use in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action for 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro-5-methyl- would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6(1H,3H,5H)-Pyrimidinetrione: The parent compound without the chlorine and methyl substitutions.
5-Chloro-2,4,6(1H,3H,5H)-Pyrimidinetrione: A similar compound with only the chlorine substitution.
5-Methyl-2,4,6(1H,3H,5H)-Pyrimidinetrione: A similar compound with only the methyl substitution.
Uniqueness
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro-5-methyl- is unique due to the presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance its properties compared to the parent compound and other derivatives.
Propriétés
Numéro CAS |
110815-43-5 |
|---|---|
Formule moléculaire |
C5H5ClN2O3 |
Poids moléculaire |
176.56 g/mol |
Nom IUPAC |
5-chloro-5-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C5H5ClN2O3/c1-5(6)2(9)7-4(11)8-3(5)10/h1H3,(H2,7,8,9,10,11) |
Clé InChI |
XYKPWCSWSYGMBN-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)NC(=O)NC1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)
![Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate](/img/structure/B14332987.png)
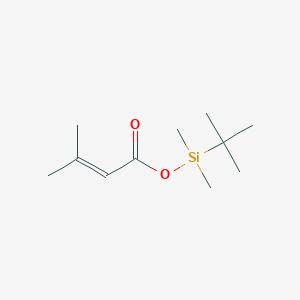
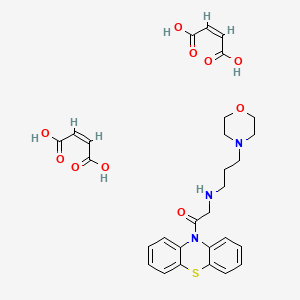

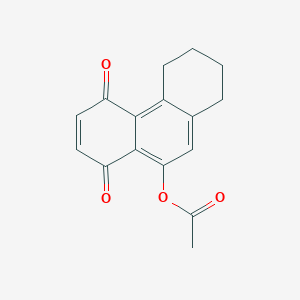
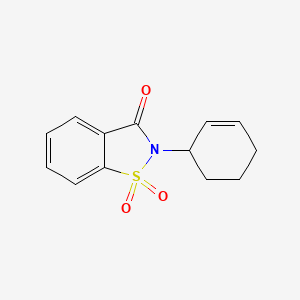



![1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14333036.png)

